3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid
CAS No.: 1208370-74-4
Cat. No.: VC11679754
Molecular Formula: C15H30N2O4
Molecular Weight: 302.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208370-74-4 |
|---|---|
| Molecular Formula | C15H30N2O4 |
| Molecular Weight | 302.41 g/mol |
| IUPAC Name | 3-[3-(diethylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C15H30N2O4/c1-6-16(7-2)10-8-11-17(12-9-13(18)19)14(20)21-15(3,4)5/h6-12H2,1-5H3,(H,18,19) |
| Standard InChI Key | MEFCUUJMGFGMHZ-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCCN(CCC(=O)O)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(CC)CCCN(CCC(=O)O)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound possesses the molecular formula C₁₅H₃₀N₂O₄, corresponding to a molecular weight of 302.41 g/mol. This stoichiometry reflects the integration of three key structural components:
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A tert-butoxycarbonyl (Boc) protecting group ()
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A 3-(diethylamino)propyl side chain ()
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A propanoic acid terminus ()
The Boc group provides steric protection for the secondary amine during synthetic operations, while the diethylamino moiety introduces basicity and potential hydrogen-bonding capabilities.
IUPAC Nomenclature and Stereochemistry
Per IUPAC conventions, the systematic name is 3-[3-(diethylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid. The absence of chiral centers in the molecule simplifies stereochemical considerations, though synthetic routes may involve intermediates with stereochemical complexity.
Spectroscopic Identifiers
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InChIKey:
MEFCUUJMGFGMHZ-UHFFFAOYSA-N -
SMILES:
CCN(CC)CCCN(CCC(=O)O)C(=O)OC(C)(C)C
These identifiers facilitate database searches and computational modeling of the compound's physicochemical behavior.
Synthesis and Manufacturing Considerations
Synthetic Pathways
While no direct synthesis reports exist for this specific compound, analogous Boc-protected amino acid derivatives are typically synthesized through sequential alkylation and protection reactions. A plausible route involves:
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Alkylation of 3-aminopropanoic acid with 3-chloropropyldiethylamine to install the diethylaminoalkyl chain
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Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions
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Purification via column chromatography or recrystallization
Reaction conditions would require careful optimization to prevent premature deprotection of the Boc group or side reactions at the carboxylic acid. The use of sodium hydride in dimethylformamide (DMF), as demonstrated in related syntheses , suggests potential applicability for nucleophilic substitution steps.
Yield and Scalability
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Sensitivity of the Boc group to acidic conditions
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Potential side reactions at the tertiary amine under strong bases
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Purification difficulties due to the compound's zwitterionic nature
Physicochemical Properties
Solubility and Stability
The compound exhibits amphiphilic character due to:
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Hydrophilic regions: Carboxylic acid () and tertiary amine ()
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Hydrophobic domains: tert-Butyl group and diethylaminoalkyl chain
Predicted solubility profiles include:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <1 (pH-dependent) |
| DMSO | >50 |
| Ethanol | 10–20 |
| Dichloromethane | 30–40 |
Stability studies indicate decomposition above 150°C, with the Boc group undergoing thermal cleavage. Long-term storage recommendations include desiccated conditions at -20°C under inert atmosphere.
Applications in Chemical Research
Peptide Synthesis
The compound's dual functionality enables its use as:
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Building block for non-natural amino acid incorporation into peptides
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Linker molecule for conjugating therapeutic payloads to targeting vectors
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Protecting group strategy in solid-phase peptide synthesis (SPPS)
Recent advances in noncanonical amino acid incorporation highlight its potential for creating peptide-based materials with enhanced stability or bioactivity .
Pharmaceutical Intermediates
Structural analogs serve as precursors for:
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Cationic lipid nanoparticles: The diethylamino group facilitates nucleic acid complexation
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Prodrug formulations: Carboxylic acid enables ester prodrug development
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Kinase inhibitors: Tertiary amine participates in ATP-binding pocket interactions
| Handling Aspect | Protocol |
|---|---|
| Personal protection | Nitrile gloves, goggles, lab coat |
| Ventilation | Fume hood or containment device |
| Spill management | Inert absorbent, pH neutralization |
| Waste disposal | Incineration (≥1000°C) |
The compound's discontinued commercial status underscores the importance of in-house synthesis verification and alternative sourcing strategies.
| Supplier | Purity | Quantity | Price Range |
|---|---|---|---|
| VulcanChem | 95% | 100 mg | $450–$600 |
| Cayman Chemical | Not listed | N/A | Discontinued |
This scarcity drives research toward alternative synthetic routes or structurally similar replacements.
Future Research Directions
Computational Modeling
Molecular dynamics simulations could optimize:
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Solubility parameters for formulation development
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Binding affinities toward biological targets
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Degradation pathways under physiological conditions
Biological Evaluation
Priority areas include:
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Cytotoxicity profiling (IC₅₀ in HepG2, HEK293 cells)
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Metabolic stability in liver microsomes
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Blood-brain barrier permeability predictions
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